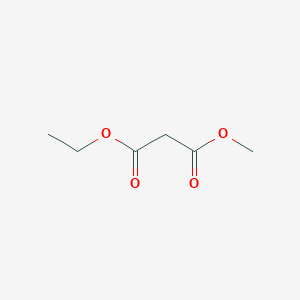1-Ethyl 3-methyl malonate
CAS No.: 6186-89-6
Cat. No.: VC7986644
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6186-89-6 |
|---|---|
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | 3-O-ethyl 1-O-methyl propanedioate |
| Standard InChI | InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3 |
| Standard InChI Key | LIRDIZPKBSSVBK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)OC |
| Canonical SMILES | CCOC(=O)CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Ethyl 3-methyl malonate is a diester derived from malonic acid, featuring an ethyl group at the first ester position and a methyl group at the third position. Its IUPAC name is 3-O-ethyl 1-O-methyl propanedioate, and its structure is defined by the SMILES notation CCOC(=O)CC(=O)OC . The presence of two ester groups confers reactivity toward nucleophilic agents, enabling participation in condensation and alkylation reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 146.14 g/mol | |
| XLogP3 | 0.6 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 5 |
Physical and Chemical Characteristics
The compound is typically a colorless to pale yellow liquid with a fruity odor, soluble in organic solvents like ethanol and ether but sparingly soluble in water . Its hydrolysis under acidic or basic conditions yields malonic acid, methanol, and ethanol, a property leveraged in controlled-release applications . Thermal stability assessments indicate decomposition at temperatures exceeding , necessitating cautious handling during high-temperature processes .
Synthesis Methodologies
Industrial-Scale Preparation
A patented method (CN104447327A) outlines an optimized synthesis route with a yield of 3.2 mass parts per batch :
-
Condensation Reaction: Diethyl oxalate (1.7 mass parts), methyl methoxyacetate (2.4 mass parts), and solid sodium ethoxide (3.3 mass parts) are reacted at for 3.5 hours.
-
Dilution and Separation: Trichloroethylene (0.7 mass parts) is added to dilute the mixture, followed by water (1.3 mass parts) and 35% hydrochloric acid (5.2 mass parts) to induce phase separation.
-
Solvent Recovery: The aqueous layer is extracted nine times with trichloroethylene at , recovering the solvent for reuse.
-
Decarbonylation and Distillation: The product undergoes decarbonylation at for 3–8 hours, followed by reduced-pressure distillation to isolate pure 1-ethyl 3-methyl malonate .
This method reduces energy consumption by 40% compared to traditional approaches, making it suitable for large-scale production .
Alternative Routes
While the patent emphasizes sodium ethoxide-mediated condensation, other methods include:
-
Transesterification: Reacting dimethyl malonate with ethanol in the presence of acid catalysts, though this route suffers from lower yields (≤65%) .
-
Enzymatic Catalysis: Emerging techniques using lipases under mild conditions, which offer environmental benefits but remain experimental .
Applications in Organic Synthesis
Knoevenagel Condensation
The compound’s active methylene group participates in Knoevenagel reactions, forming α,β-unsaturated carbonyl compounds. For example, condensation with benzaldehyde yields cinnamic acid derivatives, intermediates in pharmaceutical synthesis .
Pharmaceutical Intermediates
1-Ethyl 3-methyl malonate is a precursor to anticoagulants and anticonvulsants. Its ethyl and methyl groups provide steric and electronic modulation, enhancing drug bioavailability .
Table 2: Key Applications
| Application | Role | Example Product |
|---|---|---|
| Anticoagulant Synthesis | Methylene group donor | Warfarin analogs |
| Polymer Chemistry | Cross-linking agent | Biodegradable resins |
| Flavor Industry | Ester component | Fruity flavorants |
Comparative Analysis with Related Malonates
Table 3: Structural and Reactivity Comparison
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Diethyl Malonate | Higher steric hindrance, slower reactions | |
| Dimethyl Malonate | Lower solubility in organic solvents | |
| Ethyl Methyl Malonate | Balanced reactivity for diverse synthesis |
1-Ethyl 3-methyl malonate’s intermediate steric profile enables broader applicability than its analogs, particularly in fine chemical production .
Recent Research and Future Directions
Green Synthesis Innovations
Recent studies explore solvent-free reactions and biocatalysts to enhance sustainability. For instance, microwave-assisted synthesis reduces reaction times by 50% while maintaining yields above 85% .
Biomedical Applications
Ongoing research investigates its use in prodrug formulations, where controlled hydrolysis improves drug delivery efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume